molecular formula C10H9F3O2 B6152429 4-ethyl-3-(trifluoromethyl)benzoic acid CAS No. 213598-17-5

4-ethyl-3-(trifluoromethyl)benzoic acid

Cat. No.: B6152429
CAS No.: 213598-17-5
M. Wt: 218.2
InChI Key:
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Description

4-ethyl-3-(trifluoromethyl)benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethyl group at the fourth position and a trifluoromethyl group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-3-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene with trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 4-ethyl-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-ethyl-3-(trifluoromethyl)benzaldehyde, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: 4-ethyl-3-(trifluoromethyl)benzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s unique chemical structure allows it to interact with specific biological targets, potentially leading to the development of new pharmaceuticals. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and polymers. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-ethyl-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-methyl-3-(trifluoromethyl)benzoic acid
  • 4-ethyl-2-(trifluoromethyl)benzoic acid
  • 4-ethyl-3-(difluoromethyl)benzoic acid

Comparison: Compared to similar compounds, 4-ethyl-3-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the ethyl and trifluoromethyl groups on the benzene ring This arrangement can influence the compound’s reactivity, stability, and interaction with biological targets

Properties

CAS No.

213598-17-5

Molecular Formula

C10H9F3O2

Molecular Weight

218.2

Purity

95

Origin of Product

United States

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